molecular formula C16H13FN4OS2 B12149353 N-{2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide

N-{2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide

Cat. No.: B12149353
M. Wt: 360.4 g/mol
InChI Key: QRXLHKFKGROOLR-GIJQJNRQSA-N
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Description

N-(2-{N’-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide: is a complex organic compound that features a unique combination of fluorinated phenyl, thiophene, and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{N’-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide typically involves multi-step organic reactions. One common approach includes the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with α-bromoacetylthiophene to yield the thiazole ring. The final step involves acetylation of the thiazole derivative to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-{N’-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2-{N’-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{N’-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{N’-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide is unique due to its combination of fluorinated phenyl, thiophene, and thiazole moieties, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C16H13FN4OS2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C16H13FN4OS2/c1-10(22)19-15-14(13-7-4-8-23-13)20-16(24-15)21-18-9-11-5-2-3-6-12(11)17/h2-9H,1H3,(H,19,22)(H,20,21)/b18-9+

InChI Key

QRXLHKFKGROOLR-GIJQJNRQSA-N

Isomeric SMILES

CC(=O)NC1=C(N=C(S1)N/N=C/C2=CC=CC=C2F)C3=CC=CS3

Canonical SMILES

CC(=O)NC1=C(N=C(S1)NN=CC2=CC=CC=C2F)C3=CC=CS3

Origin of Product

United States

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